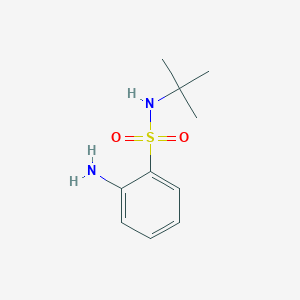

2-Amino-N-(tert-butyl)benzenesulfonamide

Vue d'ensemble

Description

2-Amino-N-(tert-butyl)benzenesulfonamide is an organic compound with the molecular formula C10H16N2O2S. It is a sulfonamide derivative characterized by the presence of an amino group and a tert-butyl group attached to a benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(tert-butyl)benzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonamide with tert-butylamine under reducing conditions. The general synthetic route can be summarized as follows:

Nitration: Benzene is nitrated to form nitrobenzene.

Sulfonation: Nitrobenzene is sulfonated to yield 2-nitrobenzenesulfonamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, sulfonation, and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-N-(tert-butyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted sulfonamides.

Applications De Recherche Scientifique

2-Amino-N-(tert-butyl)benzenesulfonamide is a chemical compound with diverse applications in scientific research, particularly in the fields of medicinal chemistry and drug development. It functions primarily as an enzyme inhibitor and is used in studies focusing on various biological processes .

Enzyme Inhibition Studies

This compound is utilized in experiments to study the inhibition of enzymes involved in critical metabolic pathways .

- Dihydrofolate Reductase: This compound has been used in studies focusing on the inhibition of dihydrofolate reductase, an enzyme vital for folate metabolism .

- Protein Tyrosine Phosphatases: It has been used in investigations targeting the inhibition of protein tyrosine phosphatases, which are key regulators of cell signaling pathways .

- Xanthine Oxidase: this compound has been instrumental in studies investigating the inhibition of xanthine oxidase, an enzyme involved in purine metabolism .

The compound acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. However, the precise mechanism of action is not yet completely understood .

Synthesis of Benzenesulfonamide Derivatives

This compound is also used as a building block in the synthesis of more complex benzenesulfonamide derivatives. For instance, it can be used to synthesize novel benzenesulfonamide derivatives bearing para-N β,γ-amino acid or para-N β-amino acid and thiazole moieties .

Example: Synthesis of functionalized aminothiazoles

- Compound 26 (likely a benzenesulfonamide derivative) was reacted with chloroacetone in water using sodium acetate as a base to obtain thiazole 27 .

- Thiazole 27 was then esterified with methanol using sulfuric acid as a catalyst to yield ester 28 .

- Ester 28 was reacted with hydrazine hydrate in propan-2-ol to produce hydrazide 29 , which was further treated with benzaldehyde to afford hydrazone 30 .

Development of CA IX Inhibitors for Cancer Therapy

Benzenesulfonamides, including derivatives of this compound, are being explored for their potential in cancer therapy, particularly as inhibitors of carbonic anhydrase IX (CA IX) . Selective CA IX and XII inhibitors can impair CA IX activity, triggering apoptosis and ferroptosis in cancer cells .

- SLC-0111: A ureido-bearing p-benzenesulfonamide CA IX inhibitor, is in Phase Ib/II clinical trials in combination with gemcitabine for pancreatic ductal adenocarcinoma patients with expression of CA IX . It has shown promising antiproliferative effects in cancer cells and can enhance ferroptosis due to intracellular pH alkalinization reversal . It can also be combined with conventional chemotherapy or radiotherapy to reduce tumor growth in vivo .

Synthesis Method of N-tert-butyl benzene sulfonamide

Mécanisme D'action

The mechanism of action of 2-Amino-N-(tert-butyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby obstructing substrate binding and inhibiting enzyme activity. This mechanism is particularly relevant in the inhibition of protein tyrosine phosphatases, which play a crucial role in cell signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Butylbenzenesulfonamide: Similar structure but with a butyl group instead of a tert-butyl group.

N-(Thiazol-2-yl)benzenesulfonamide: Contains a thiazole ring instead of an amino group.

N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Combines thiazole and sulfonamide moieties.

Uniqueness

2-Amino-N-(tert-butyl)benzenesulfonamide is unique due to its specific combination of an amino group and a tert-butyl group attached to the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .

Activité Biologique

2-Amino-N-(tert-butyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its sulfonamide moiety, which is prevalent in many therapeutic agents, particularly for its ability to interact with various biological targets.

- Chemical Formula : C10H16N2O2S

- Molecular Weight : 224.31 g/mol

- CAS Number : 954268-81-6

The biological activity of this compound primarily involves the inhibition of key enzymes and modulation of signaling pathways. Notably, it has been shown to inhibit carbonic anhydrase IX (CA IX), which plays a significant role in cancer cell proliferation and tumor microenvironment regulation . The inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism, has also been observed, indicating potential applications in cancer therapy.

Enzyme Inhibition

The compound has demonstrated significant inhibitory effects on various enzymes:

- Carbonic Anhydrase IX : Critical for maintaining pH balance in tumor cells; inhibition can lead to reduced tumor growth.

- Dihydrofolate Reductase : Involvement in folate metabolism makes this compound a candidate for antitumor activity through the disruption of nucleotide synthesis.

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported against various bacterial strains, showcasing its potential as an antimicrobial agent .

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can significantly reduce inflammation markers. For example, it inhibited carrageenan-induced edema in rat models by approximately 90% at optimal doses .

Study on Cancer Cell Lines

A study exploring the effects of this compound on cancer cell lines showed promising results:

- Cell Proliferation Inhibition : The compound exhibited an IC50 value of around 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil .

- Mechanistic Insights : The compound was found to induce apoptosis and arrest the cell cycle at the G2/M phase, further supporting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Recent SAR studies have identified modifications to the sulfonamide structure that enhance its biological activity:

- Analogous compounds with varying substituents demonstrated differing levels of enzyme inhibition and cytotoxicity against cancer cells, suggesting that structural modifications can optimize therapeutic efficacy .

Summary of Applications

| Application Area | Biological Activity |

|---|---|

| Cancer Therapy | Inhibition of CA IX and DHFR; significant antiproliferative effects on cancer cells |

| Antimicrobial Activity | Effective against various bacterial strains with low MIC values |

| Anti-inflammatory Effects | Reduction of edema in animal models; potential for treating inflammatory diseases |

| Organic Synthesis | Building block for synthesizing novel compounds with therapeutic potential |

Propriétés

IUPAC Name |

2-amino-N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPLPDHFRANPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588557 | |

| Record name | 2-Amino-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954268-81-6 | |

| Record name | 2-Amino-N-tert-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.